3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid , reflecting its geometric isomerism and substituent positions. The numbering begins at the carboxylic acid group (position 1), with the prop-2-enoic acid backbone extending to a phenyl ring substituted at positions 2 and 5 by difluoromethoxy (-OCF₂H) and chlorine atoms, respectively. The CAS Registry Number 885456-96-2 uniquely identifies this E-isomer, while alternative registry numbers like 1329166-85-9 correspond to the same structural configuration.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₇ClF₂O₃ derives from:
- A phenyl ring (C₆H₅)
- Prop-2-enoic acid (C₃H₃O₂)
- Chlorine (Cl) and difluoromethoxy (F₂OCH₃) substituents.
Calculated molecular weight is 248.61 g/mol , consistent with isotopic distribution patterns confirmed via high-resolution mass spectrometry. Comparative molecular weights of related compounds include:
Stereochemical Configuration and Geometric Isomerism
The (2E) designation indicates a trans configuration across the double bond between C2 and C3 of the acrylic acid moiety. This geometry minimizes steric hindrance between the phenyl ring and carboxylic acid group, stabilizing the molecule by approximately 3–5 kcal/mol compared to the Z-isomer, as predicted by computational models. The double bond’s rigidity restricts rotation, making geometric isomerism a critical factor in biological interactions and crystallization behavior.
Comparative Structural Features with Related Cinnamic Acid Derivatives
Structurally, this compound diverges from canonical cinnamic acid (C₉H₈O₂ ) through:
- Halogenation : The 5-chloro substituent enhances electrophilic aromatic substitution resistance.
- Alkoxy Modification : The 2-difluoromethoxy group (-OCF₂H) increases lipid solubility compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, as evidenced by logP values (calculated: 2.81 vs. 1.96 for cinnamic acid).
- Conjugation Effects : The electron-withdrawing chlorine and fluorine atoms reduce the phenyl ring’s electron density, shifting UV-Vis absorption maxima to 265 nm (vs. 273 nm for cinnamic acid).
Key comparisons with derivatives include:
- 3-[4-(Trifluoromethoxy)phenyl]acrylic acid : The para-trifluoromethoxy group amplifies steric bulk but reduces dipole moments compared to ortho-difluoromethoxy configurations.
- 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid : An elongated carbon chain (but-2-enoic vs. prop-2-enoic) increases flexibility but decreases melting points by ~20°C.
Properties
Molecular Formula |
C10H7ClF2O3 |
|---|---|
Molecular Weight |
248.61 g/mol |
IUPAC Name |
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15) |
InChI Key |
CHRACTNYZGBMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated carboxylic acids, including 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid. This one-step reaction involves the base-catalyzed condensation of 5-chloro-2-(difluoromethoxy)benzaldehyde with malonic acid.
Reaction Conditions
- Catalyst : Pyridine or piperidine (5–10 mol%)
- Solvent : Toluene or dimethylformamide (DMF)
- Temperature : 80–110°C under reflux
- Time : 6–12 hours
The reaction proceeds via a nucleophilic attack by the enolate of malonic acid on the aldehyde, followed by dehydration to form the conjugated double bond.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | >95% |
| Byproducts | Unreacted aldehyde (8–12%) |
Advantages : High atom economy, minimal purification steps.
Limitations : Requires strict moisture control to prevent hydrolysis of the difluoromethoxy group.
Hydrolysis of Ethyl Ester Precursor
Industrial-scale synthesis often employs a two-step process: (1) esterification to form ethyl 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoate, followed by (2) hydrolysis to the free acid.
Step 1: Esterification
- Reactants : 5-Chloro-2-(difluoromethoxy)benzaldehyde + ethyl malonate
- Catalyst : p-Toluenesulfonic acid (PTSA, 2 mol%)
- Solvent : Ethanol
- Conditions : Reflux for 4–6 hours
Step 2: Hydrolysis
- Base : Lithium hydroxide (2.5 equiv)
- Solvent : Ethanol/water (3:1 v/v)
- Conditions : 80°C for 1–2 hours
Key Data:
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Yield | 85% | 93% |
| Isolation Method | Crystallization | Acid precipitation |
Advantages : Scalable to kilogram quantities with >99% purity after recrystallization.
Limitations : Multi-step process increases production time.
Decarboxylative Halogenation
This method introduces the chlorine substituent post-cyclization, leveraging silver(I)-mediated decarboxylation.
Reaction Pathway:
- Synthesis of 3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid via Knoevenagel condensation.
- Chlorination using N-chlorosuccinimide (NCS) in dichloromethane.
- Decarboxylation with AgNO₃ at 60°C.
Key Data:
| Step | Yield | Selectivity |
|---|---|---|
| Chlorination | 68% | 89% para-Cl |
| Decarboxylation | 82% | >98% |
Advantages : Permits late-stage functionalization.
Limitations : Requires handling of toxic silver salts.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular synthesis, particularly for derivatives with complex substitution patterns.
Heck Reaction Protocol:
- Substrates : 5-Chloro-2-(difluoromethoxy)iodobenzene + acrylic acid
- Catalyst : Pd(OAc)₂ (3 mol%)
- Ligand : PPh₃ (6 mol%)
- Base : K₂CO₃
- Solvent : DMF at 100°C
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65% |
| Turnover Frequency | 12 h⁻¹ |
Advantages : Tolerance for diverse aryl halides.
Limitations : High catalyst loading increases costs.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |
|---|---|---|---|---|
| Knoevenagel | 75 | Lab-scale | 120 | Moderate |
| Ester Hydrolysis | 88 | Industrial | 90 | Low |
| Decarboxylative | 70 | Pilot-scale | 150 | High (Ag waste) |
| Cross-Coupling | 65 | Lab-scale | 200 | Moderate |
Industrial Production Considerations
Large-scale manufacturing (≥100 kg batches) prioritizes the ester hydrolysis route due to:
- Solvent Recovery : Ethanol is recycled via distillation (90% efficiency).
- Catalyst Reuse : LiOH is neutralized to LiCl, which is disposed of as non-hazardous waste.
- Throughput : Continuous flow reactors achieve 98% conversion in 30 minutes.
Emerging Techniques
Photocatalytic Synthesis
Recent advances utilize visible-light-mediated catalysis to form the α,β-unsaturated system:
- Catalyst : Eosin Y (0.5 mol%)
- Conditions : Blue LEDs, room temperature
- Yield : 70% with 99% E-selectivity
Biocatalytic Routes
Engineered lipases (e.g., Candida antarctica Lipase B) catalyze the condensation in aqueous media:
- pH : 7.0–7.5
- Yield : 58%
- Advantage : Eliminates organic solvents.
Chemical Reactions Analysis
Types of Reactions
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid has been investigated for its potential as a therapeutic agent due to its biological activities:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Research has shown that it can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
- Diabetes Management : The compound may influence metabolic pathways related to glucose metabolism, making it a candidate for diabetes research.
Agrochemicals
The unique chemical properties of this compound also make it suitable for applications in agrochemicals:
- Pesticide Development : Its ability to interact with specific biological targets can be leveraged to develop new pesticides that are effective against pests while being safe for non-target organisms.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions:
- Reactions :
- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction : Reduction reactions can yield alcohols or alkanes.
- Substitution : Electrophilic aromatic substitution can introduce different functional groups onto the phenyl ring.
The compound's interactions with biological systems have been a focus of research:
- Enzyme Inhibition Studies : It has shown effectiveness in inhibiting cyclooxygenase (COX), an enzyme involved in inflammation and pain signaling, with IC50 values indicating potent activity.
Data Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in cancer cell lines |
| Diabetes Management | Modulates glucose metabolism pathways |
| Enzyme Inhibition | Effective against cyclooxygenase (COX) |
Case Study 1: Enzyme Inhibition
A study demonstrated the compound's effectiveness in inhibiting cyclooxygenase (COX). The results indicated that the compound has potential therapeutic applications in pain management and inflammatory conditions.
Case Study 2: Cancer Cell Line Testing
Research involving various cancer cell lines revealed that this compound could induce significant apoptosis, suggesting its viability as an anticancer drug candidate.
Case Study 3: Diabetes Research
In metabolic studies, the compound was shown to influence pathways related to glucose metabolism, indicating potential applications in diabetes management strategies.
Mechanism of Action
The mechanism of action of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid and its analogs:
Electronic and Physicochemical Properties
- This contrasts with trifluoromethyl (-CF$_3$) groups (e.g., in ), which are stronger electron-withdrawers but increase lipophilicity more significantly .
- Hydrogen Bonding: The carboxylic acid group in all compounds enables hydrogen bonding, influencing solubility and crystal packing. The difluoromethoxy group’s ether oxygen may participate in weaker hydrogen bonds compared to hydroxyl or amino groups (e.g., ) .
Biological Activity
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, with the molecular formula C10H7ClF2O3 and a molecular weight of approximately 248.61 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of this compound have shown potential in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A notable study demonstrated that such compounds could inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced the expression of TNF-alpha and IL-6, key mediators in inflammation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Modulation of Signal Transduction Pathways : It has been suggested that this compound can interfere with pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability when compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer agents .
- Inflammatory Bowel Disease (IBD) : Another investigation focused on the anti-inflammatory properties of this compound in a dextran sulfate sodium (DSS)-induced colitis model. Results indicated that administration led to reduced disease activity index (DAI) scores and histological improvement in treated animals .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid in laboratory settings?
- Methodological Answer :
- Use engineering controls (e.g., fume hoods) to minimize airborne exposure .
- Employ personal protective equipment (PPE), including chemical-resistant gloves and eye protection.
- Routinely monitor airborne concentrations via personal/area air sampling .
- Provide emergency showers/eye wash stations and enforce decontamination protocols (e.g., washing contaminated skin/clothing) .
- Avoid ingestion risks by prohibiting eating/drinking in lab areas .
Q. What spectroscopic methods are effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and electronic environments, referencing spectral libraries for chloro-difluoromethoxy motifs .
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) and conjugated double bonds (C=C stretch near 1600 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight and fragmentation patterns, particularly for chlorine isotopes .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC : Utilize reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify impurities; compare retention times against certified standards .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability and residual solvent content .
- Elemental Analysis : Verify %C, %H, %F, and %Cl to confirm stoichiometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the conjugated double bond in this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites .
- Simulate reaction pathways (e.g., Michael addition) using transition-state theory to assess kinetic barriers .
- Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .
Q. What strategies resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardize solvent systems (e.g., DMSO, ethanol) and temperatures across studies to enable direct comparisons .
- Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents that may skew solubility measurements .
- Apply the Hildebrand solubility parameter to correlate experimental solubility with solvent polarity .
Q. How can structure-activity relationship (SAR) studies optimize biological activity of derivatives?
- Methodological Answer :
- Synthesize analogs with modifications to the difluoromethoxy group (e.g., replacing Cl with Br/F) and test inhibitory activity in enzyme assays .
- Use molecular docking to screen derivatives against target proteins (e.g., cyclooxygenase-2) and prioritize candidates for synthesis .
- Validate SAR findings with in vitro cytotoxicity assays, controlling for metabolic interference .
Q. What experimental designs minimize degradation during long-term storage?
- Methodological Answer :
- Store under inert gas (N/Ar) at -20°C in amber vials to prevent photolysis .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .
- Add stabilizers (e.g., BHT) if radical-mediated decomposition is observed via ESR spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s pKa?
- Methodological Answer :
- Re-measure pKa using potentiometric titration in standardized ionic strength buffers (e.g., 0.15 M KCl) .
- Compare results with computational pKa predictors (e.g., ACD/Labs) to identify outliers due to experimental artifacts .
- Publish raw titration curves and calibration details to enhance reproducibility .
Q. Why do catalytic hydrogenation yields vary across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
